Triethyl[(2-phenylpropan-2-yl)peroxy]stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethyl[(2-phenylpropan-2-yl)peroxy]stannane is a chemical compound with the molecular formula C15H26O2Sn and a molecular weight of 357.067 g/mol . It is a type of organotin compound, which are known for their applications in various fields including organic synthesis and industrial processes.
Preparation Methods
The synthesis of Triethyl[(2-phenylpropan-2-yl)peroxy]stannane typically involves the reaction of triethyltin hydride with cumyl hydroperoxide under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Triethyl[(2-phenylpropan-2-yl)peroxy]stannane undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different organotin oxides.
Reduction: It can be reduced to form triethyltin derivatives.
Substitution: It can undergo substitution reactions where the peroxy group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Triethyl[(2-phenylpropan-2-yl)peroxy]stannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Medicine: Research is ongoing into its potential use in medicinal chemistry, particularly in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which Triethyl[(2-phenylpropan-2-yl)peroxy]stannane exerts its effects involves the formation of reactive intermediates that can interact with various molecular targets. These intermediates can participate in a range of chemical reactions, leading to the formation of new compounds. The specific pathways involved depend on the reaction conditions and the presence of other reagents .
Comparison with Similar Compounds
Triethyl[(2-phenylpropan-2-yl)peroxy]stannane can be compared with other organotin compounds such as:
Triethyltin chloride: Similar in structure but lacks the peroxy group.
Tributyltin oxide: Another organotin compound with different alkyl groups and applications.
Tetramethyltin: A simpler organotin compound with four methyl groups instead of ethyl and phenyl groups.
These comparisons highlight the unique properties of this compound, particularly its peroxy group, which imparts different reactivity and applications.
Properties
CAS No. |
4403-62-7 |
---|---|
Molecular Formula |
C15H26O2Sn |
Molecular Weight |
357.08 g/mol |
IUPAC Name |
triethyl(2-phenylpropan-2-ylperoxy)stannane |
InChI |
InChI=1S/C9H12O2.3C2H5.Sn/c1-9(2,11-10)8-6-4-3-5-7-8;3*1-2;/h3-7,10H,1-2H3;3*1H2,2H3;/q;;;;+1/p-1 |
InChI Key |
JXCXZXBHEPHKBA-UHFFFAOYSA-M |
Canonical SMILES |
CC[Sn](CC)(CC)OOC(C)(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.